molecular formula C14H19N3OS B295220 N-(6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)-N-(tetrahydro-2-furanylmethyl)amine

N-(6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)-N-(tetrahydro-2-furanylmethyl)amine

Cat. No. B295220
M. Wt: 277.39 g/mol
InChI Key: KTCVCKLOAPVDJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)-N-(tetrahydro-2-furanylmethyl)amine, also known as ETP-46464, is a small molecule inhibitor that has been developed for the treatment of cancer. The compound is currently in the preclinical stage of development and has shown promising results in scientific research.

Mechanism of Action

The mechanism of action of N-(6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)-N-(tetrahydro-2-furanylmethyl)amine involves the inhibition of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is an enzyme that plays a critical role in DNA repair, and its inhibition leads to the accumulation of DNA damage and ultimately, cell death.
Biochemical and Physiological Effects:
N-(6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)-N-(tetrahydro-2-furanylmethyl)amine has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit PARP, the compound has been shown to induce cell cycle arrest, reduce the expression of anti-apoptotic proteins, and increase the expression of pro-apoptotic proteins.

Advantages and Limitations for Lab Experiments

One advantage of N-(6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)-N-(tetrahydro-2-furanylmethyl)amine is its specificity for PARP inhibition, which makes it a useful tool for studying the role of PARP in cancer cell growth and survival. However, one limitation of the compound is its relatively low potency compared to other PARP inhibitors.

Future Directions

There are several potential future directions for the development of N-(6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)-N-(tetrahydro-2-furanylmethyl)amine. One possibility is the optimization of the compound's structure to improve its potency and selectivity for PARP inhibition. Another direction is the investigation of N-(6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)-N-(tetrahydro-2-furanylmethyl)amine in combination with other anti-cancer agents to enhance its efficacy. Finally, the use of N-(6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)-N-(tetrahydro-2-furanylmethyl)amine as a tool for studying the role of PARP in cancer biology and developing new cancer therapies is an area of active research.

Synthesis Methods

The synthesis of N-(6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)-N-(tetrahydro-2-furanylmethyl)amine involves a multi-step process that includes the reaction of 2-methylthiophene-3-carboxaldehyde with ethyl acetoacetate to form 6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-ol. The resulting compound is then reacted with tetrahydro-2-furanylmethylamine to produce N-(6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)-N-(tetrahydro-2-furanylmethyl)amine.

Scientific Research Applications

N-(6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)-N-(tetrahydro-2-furanylmethyl)amine has been extensively studied in scientific research for its potential use as an anti-cancer agent. The compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In addition, N-(6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)-N-(tetrahydro-2-furanylmethyl)amine has been shown to induce apoptosis, or programmed cell death, in cancer cells.

properties

Molecular Formula

C14H19N3OS

Molecular Weight

277.39 g/mol

IUPAC Name

6-ethyl-2-methyl-N-(oxolan-2-ylmethyl)thieno[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C14H19N3OS/c1-3-11-7-12-13(15-8-10-5-4-6-18-10)16-9(2)17-14(12)19-11/h7,10H,3-6,8H2,1-2H3,(H,15,16,17)

InChI Key

KTCVCKLOAPVDJB-UHFFFAOYSA-N

SMILES

CCC1=CC2=C(N=C(N=C2S1)C)NCC3CCCO3

Canonical SMILES

CCC1=CC2=C(N=C(N=C2S1)C)NCC3CCCO3

Origin of Product

United States

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